[2-Methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
2-Methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimido group and subsequent functionalization with the propoxyphenyl and phenylmethanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
Compared to similar compounds, 2-Methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for novel discoveries in various scientific fields.
Properties
Molecular Formula |
C27H25N3O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[2-methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C27H25N3O2/c1-3-16-32-21-13-9-12-20(17-21)25-24(26(31)19-10-5-4-6-11-19)18(2)28-27-29-22-14-7-8-15-23(22)30(25)27/h4-15,17,25H,3,16H2,1-2H3,(H,28,29) |
InChI Key |
OAEHRXFMIBWVHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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